molecular formula C18H22N2O4 B2785207 N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide CAS No. 1790195-21-9

N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2785207
CAS No.: 1790195-21-9
M. Wt: 330.384
InChI Key: XRCZQUYAGOVNGF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the oxalamide backbone, with the furan ring and phenylethyl group attached at the nitrogen atoms. The exact structure would depend on the specific locations of these groups .


Chemical Reactions Analysis

Oxalamides, furans, and phenylethyl groups each have characteristic reactions. Oxalamides, for example, can undergo hydrolysis to form oxalic acid and amines . Furans can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . Phenylethyl groups can participate in reactions typical of alkyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, oxalamides are solid at room temperature, and they may be soluble in polar solvents due to their ability to form hydrogen bonds . Furans are typically liquid and have a fruity aroma . The properties of the phenylethyl group would depend on the rest of the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Research involving compounds structurally related to N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide has primarily focused on their synthesis and potential biological activities. For instance, studies have explored the synthesis of derivatives featuring furan-2-yl and phenylethyl groups, highlighting their analgesic and antibacterial properties. One such study reported the Claisen condensation reaction leading to compounds showing significant biological screening results for analgesic and antibacterial activity (Alena L. Oleshchuk et al., 2019).

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives have shown to significantly enhance catalytic activities in chemical reactions. A study by Subhajit Bhunia et al. (2017) revealed that these compounds effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, offering a broad range of applications in pharmaceutical and synthetic chemistry (Subhajit Bhunia, S. Kumar, D. Ma, 2017).

Inhibition of NQO2 Enzyme

Further studies on analogs featuring furan-amidines have investigated their potential as inhibitors of the NQO2 enzyme, which is of interest in cancer chemotherapy and malaria treatment. Although the specific compound N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide was not directly mentioned, related furan amidines have demonstrated promising inhibitory effects on NQO2, indicating a potential therapeutic application (Soraya Alnabulsi et al., 2018).

Eco-friendly Corrosion Inhibition

Compounds with furan-2-yl structures have been evaluated for their role as eco-friendly corrosion inhibitors. Amino acid compounds incorporating furan-2-yl groups have shown effectiveness in protecting N80 steel from corrosion in acidic environments, suggesting an important application in materials science and engineering (M. Yadav, T. Sarkar, Taniya Purkait, 2015).

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action of this compound. If it’s a drug, the mechanism would depend on the biological target. If it’s a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reagents .

Future Directions

The future directions for this compound would depend on its applications. If it has potential as a drug, future research could focus on improving its potency, selectivity, and safety profile. If it’s a reagent or intermediate in chemical synthesis, future research could focus on developing more efficient or environmentally friendly synthetic routes .

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13(14-7-4-3-5-8-14)20-17(22)16(21)19-12-18(2,23)11-15-9-6-10-24-15/h3-10,13,23H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCZQUYAGOVNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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